![molecular formula C10H12ClN3 B572616 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride CAS No. 1354801-06-1](/img/structure/B572616.png)
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride is a heterocyclic compound with the molecular formula C10H12ClN3. This compound is known for its unique structure, which includes a fused pyrrolo-dipyridine ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalysis for the final cyclization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo-dipyridine derivatives with additional oxygen functionalities, while reduction may produce fully saturated analogs.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and specific pathways involved may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
6,9-Bis(Boc)-2-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b4,5-c’]dipyridine: A brominated analog with protective Boc groups.
Pyrrolopyrazine derivatives: Compounds with similar pyrrolo-fused ring systems but different heteroatoms and functionalities.
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine hydrochloride is unique due to its specific ring structure and the presence of hydrochloride, which can influence its solubility and reactivity. Its versatility in undergoing various chemical reactions and potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1;/h1-2,4,11H,3,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYEDDZIZBCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856452 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354801-06-1 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How do structural modifications of the 5H-Pyrrolo[2,3-b]pyrazine scaffold impact its activity against FGFR kinases?
A1: Research indicates that introducing a dimethoxybenzene group to the 5H-Pyrrolo[2,3-b]pyrazine scaffold significantly enhances its inhibitory activity against FGFR kinases. Further modifications, such as adding specific substituents to the dimethoxybenzene ring, can fine-tune the potency and selectivity of these inhibitors. [, ]
Q2: What structural features of aloisine A contribute to its inhibitory activity against CDKs and GSK-3?
A2: Aloisine A, a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative, exhibits potent inhibitory activity against specific CDKs (CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25) and GSK-3 α/β. [] This inhibitory activity stems from its interaction with the ATP-binding pocket of these kinases, forming two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83. This interaction effectively competes with ATP binding, ultimately inhibiting kinase activity. []
Q3: How does the substitution at the 6-position of the 5H-Pyrrolo[2,3-b]pyrazine core affect its biological activity?
A3: Studies using aloisine derivatives have shown that modifications at the 6-position significantly influence their inhibitory activity against cyclin-dependent kinase-1 (CDK-1/cyclin B). [] Computational models, utilizing topological indices such as the Wiener Index, Zagreb group parameter, and eccentric connectivity index, have successfully predicted the activity of various aloisine analogues with up to 84% accuracy. [] This highlights the impact of even subtle structural changes at this position on biological activity.
Q4: Can you explain the impact of modifications to the 7-position of 5H-Pyrrolo[2,3-b]pyrazine on its activation of CFTR?
A4: Research on 5H-Pyrrolo[2,3-b]pyrazine derivatives like RP107, a known CFTR activator, has shown that the 7-n-butyl substituent plays a crucial role in its activity. [, ] Replacing the 4-hydroxyphenyl group with fluorine at specific positions, such as in RP193, retains CFTR activation capability while significantly reducing toxicity. [] This suggests that modifications at the 7-position can be strategically employed to optimize both the efficacy and safety profiles of these compounds.
Q5: How do 5H-Pyrrolo[2,3-b]pyrazine derivatives interact with their target proteins?
A5: 5H-Pyrrolo[2,3-b]pyrazine derivatives often function as kinase inhibitors. They achieve this by binding to the ATP-binding pocket of the target kinase, effectively competing with ATP and preventing the kinase from phosphorylating its substrates. [] This inhibition of phosphorylation can disrupt various cellular processes, depending on the specific kinase targeted.
Q6: What are the downstream effects of inhibiting FGFR kinases with 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A6: FGFRs are implicated in several cellular processes, including cell growth, differentiation, and survival. Inhibiting these kinases with specific 5H-Pyrrolo[2,3-b]pyrazine derivatives can lead to a cascade of downstream effects. These effects include the inhibition of tumor cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (formation of new blood vessels), ultimately contributing to the compound's anti-cancer activity. []
Q7: How does the activation of CFTR by compounds like RP107 affect chloride ion transport in epithelial cells?
A7: RP107, a 5H-Pyrrolo[2,3-b]pyrazine derivative, acts as a potent activator of CFTR, a chloride ion channel located on the surface of epithelial cells. [] By binding to CFTR, RP107 enhances the channel's open probability, leading to increased chloride ion transport across the cell membrane. This enhanced chloride ion transport can help hydrate the airway surface liquid in the lungs, making it easier to clear mucus and improving lung function in individuals with cystic fibrosis. []
Q8: What are some efficient synthetic routes for producing 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A8: Several synthetic strategies have been developed, including:
- Thermal Cyclization: Pyrazinylhydrazones can undergo thermal cyclization to produce substituted 5H-pyrrolo[2,3-b]pyrazines. []
- Palladium-Catalyzed Heteroannulation: This method utilizes palladium catalysts to facilitate the formation of the pyrrolopyrazine ring system. It offers a versatile approach for creating diversely substituted derivatives. [, , , , , , , , ]
- Gold-Catalyzed Reactions: Researchers have successfully employed gold catalysts for the synthesis of specific 5H-Pyrrolo[2,3-b]pyrazine derivatives, particularly those containing diaryl sulfide moieties. This method exploits the unique reactivity of gold catalysts in nitrene transfer reactions. []
Q9: How is the structure of 5H-Pyrrolo[2,3-b]pyrazine derivatives confirmed?
A9: Structural characterization of 5H-Pyrrolo[2,3-b]pyrazine derivatives is routinely achieved through a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the compound's carbon and hydrogen framework, and Mass Spectrometry (MS), which helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. Additionally, Infrared (IR) spectroscopy can be employed to identify specific functional groups present in the molecule.
Q10: What are the potential therapeutic applications of 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A10: This class of compounds has shown promise in several therapeutic areas, including:
- Oncology: As potent FGFR kinase inhibitors, these derivatives demonstrate potential as anti-cancer agents, particularly against cancers driven by FGFR aberrations. [, ]
- Cystic Fibrosis: Compounds like RP107, by activating CFTR, hold potential as therapeutics for cystic fibrosis, aiming to improve chloride ion transport and ameliorate disease symptoms. [, ]
- Neurodegenerative Diseases: The inhibitory activity of certain derivatives against GSK-3, a kinase implicated in Alzheimer's disease, suggests their potential in treating neurodegenerative disorders. []
Q11: Are there any computational chemistry studies on 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A11: Yes, computational chemistry plays a vital role in understanding and predicting the properties of these compounds. Molecular modeling techniques are employed to study their interactions with target proteins, enabling researchers to design more potent and selective inhibitors. [, , , , ] Quantitative structure-activity relationship (QSAR) studies, like those conducted on aloisine derivatives, correlate structural features with biological activity, guiding the development of new and improved compounds. []
Q12: What are the known methods for synthesizing dipyrrolopyrazine (DPP) derivatives from pyrrolopyrazines?
A12: Research highlights the use of Sonogashira reactions to efficiently convert pyrrolopyrazine scaffolds into their corresponding 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives. [, ] This method, involving a palladium-catalyzed coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a valuable route to access these structurally complex and potentially useful DPP derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)
![1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one](/img/structure/B572534.png)
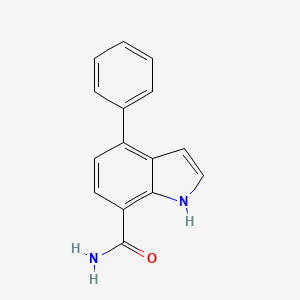
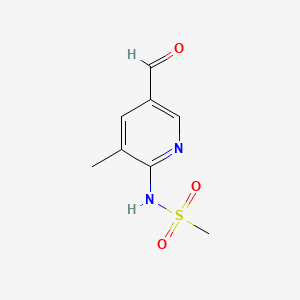
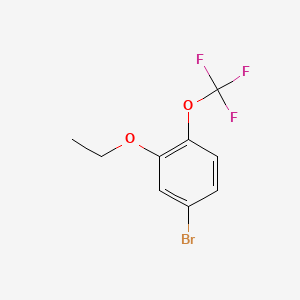
![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
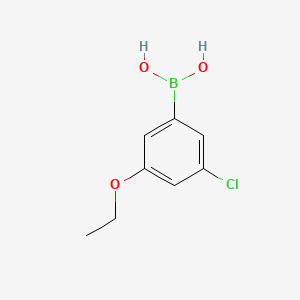
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)
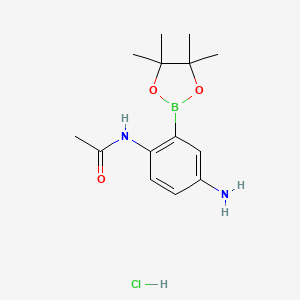
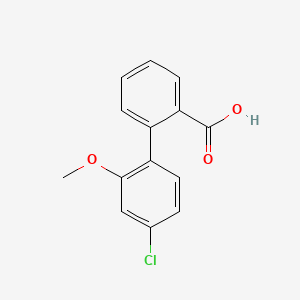
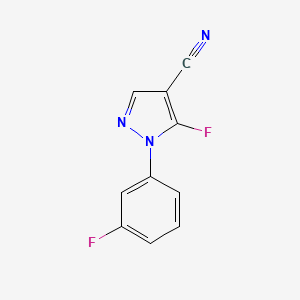
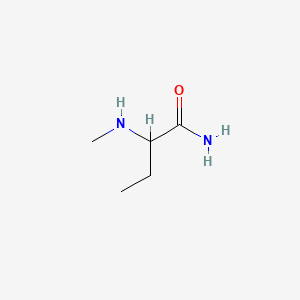
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
